molecular formula C8H8O2 B1329341 2-Hydroxy-5-methylbenzaldehyde CAS No. 613-84-3

2-Hydroxy-5-methylbenzaldehyde

Cat. No. B1329341
Key on ui cas rn: 613-84-3
M. Wt: 136.15 g/mol
InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N
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Patent
US05317023

Procedure details

p-Cresol (100 g) in dry THF(100 ml) was added dropwise to a mechanically stirred, freshly prepared solution of ethyl magnesium bromide [magnesium (25.0 g) and bromoethane (75 ml)] in THF (500 ml) under nitrogen at a rate which maintained a slow reflux (about 30 mins). After 30 mins toluene (1.21) was added, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (125 ml), and paraformaldehyde (70 g). The mixture was then heated at reflux for 16 h. The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml) then added. Water (600 ml) was added and the mixture filtered through "hyflo". The organic phase was separated, dried, filtered and concentrated in vacuo to give a brown oil. The oil was steam distilled and the product extracted from the distillate with ether (1 liter). The organic extract was dried, filtered and concentrated in vacuo to give a pale yellow slurry which was cooled to -10° C., triturated with ether (precooled to -78° C., 100 ml), filtered off rapidly and washed with ether (precooled to -78° C.) to give the title compound as colourless needles, (131.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.C([Mg]Br)C.C1(C)C=CC=CC=1.[CH2:20]=[O:21]>C1COCC1.CN1CCCN(C)C1=O>[OH:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][C:1]=1[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
a mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a slow reflux (about 30 mins)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml)
ADDITION
Type
ADDITION
Details
then added
ADDITION
Type
ADDITION
Details
Water (600 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through "hyflo"
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
the product extracted from the distillate with ether (1 liter)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow slurry which
CUSTOM
Type
CUSTOM
Details
triturated with ether (precooled to -78° C., 100 ml)
FILTRATION
Type
FILTRATION
Details
filtered off rapidly
WASH
Type
WASH
Details
washed with ether (precooled to -78° C.)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 131.4 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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